N-(3-methoxyphenyl)sulfonylacetamide
Description
N-(3-Methoxyphenyl)acetamide (CAS: 6375-47-9), also referred to as phenacetamide in clinical contexts, is a secondary metabolite isolated from traditional medicinal plants such as Allophylus africanus . Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a 3-methoxyphenyl ring (Fig. 1). This compound has been historically used for its analgesic and antipyretic properties, with studies confirming its efficacy in pain and fever management . Its synthesis typically involves acetylation of 3-methoxyaniline or extraction from natural sources, followed by purification via chromatography .
![Fig. 1: Structure of N-(3-methoxyphenyl)acetamide]
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H11NO4S/c1-7(11)10-15(12,13)9-5-3-4-8(6-9)14-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
AVHURGNOENJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)sulfonylacetamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzenesulfonylacetamide.
Reduction: Formation of N-[(3-methoxyphenyl)sulfanyl]acetamide.
Substitution: Formation of N-[(3-halophenyl)sulfonyl]acetamide.
Scientific Research Applications
N-(3-methoxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of N-(3-methoxyphenyl)acetamide are influenced by substituents on the phenyl ring and modifications to the acetamide group. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Position and Type: The -OCH₃ group at the phenyl ring’s meta position (as in N-(3-methoxyphenyl)acetamide) is critical for analgesic activity . Replacing -OCH₃ with -NO₂ (e.g., in nitro-substituted analogs) reduces AChE inhibitory efficacy, highlighting the importance of electron-donating groups . Addition of a benzothiazole ring (e.g., in ’s compound) introduces steric bulk and hydrophobic interactions, enhancing receptor binding in therapeutic applications .
The angiogenesis inhibitor N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide () demonstrates how heterocyclic extensions (e.g., thiazole) can redirect biological activity toward cancer therapy .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., -NH₂ in ) are easier to synthesize but may lack specificity . Complex analogs (e.g., benzothiazole derivatives in ) require multi-step synthesis but offer improved pharmacokinetic profiles .
Structural-Activity Relationship (SAR) Insights
- Electron-Donating Groups: -OCH₃ and -NH₂ enhance solubility and receptor binding compared to electron-withdrawing groups (-NO₂) .
- Heterocyclic Additions : Thiazole or triazole rings improve metabolic stability and target specificity .
- Linker Modifications: Ethylamino linkers () increase molecular flexibility, aiding in drug delivery .
Contradictions and Limitations in Current Research
- Discrepancies in Substituent Effects : While -OCH₃ is beneficial in AChE inhibition , its role in angiogenesis suppression () remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
